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Compound Name: Seco-DUBA hydrochloride

Cat. No.: B15608079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Seco-DUBA hydrochloride is a potent cytotoxic agent and a synthetic prodrug of duocarmycin

(DUBA). As a key component in the development of antibody-drug conjugates (ADCs),

particularly in agents like SYD985, a thorough understanding of its chemical properties and

stability is paramount for researchers in the fields of oncology and drug development. This

technical guide provides an in-depth overview of the core chemical and stability characteristics

of Seco-DUBA hydrochloride, complete with available quantitative data, detailed

experimental methodologies, and visual representations of its mechanism of action and

experimental workflows.

Chemical Properties
Seco-DUBA hydrochloride is a cell-permeable prodrug that, upon internalization into target

cells, converts to the active DNA alkylating agent DUBA.[1][2] This conversion is a critical step

in its mechanism of action.

Physicochemical Properties
A summary of the key physicochemical properties of Seco-DUBA is presented in the table

below. While an experimental melting point for the hydrochloride salt is not publicly available,
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its calculated LogD value and an estimated pKa provide insight into its lipophilicity and

ionization behavior at physiological pH.

Property Value Source

Molecular Formula C29H23ClN4O4 [2]

Molecular Weight 526.97 g/mol [2]

CAS Number 1227961-59-2 (free base) [1]

CAS Number (hydrochloride) 1795733-93-5 [2]

Appearance Light yellow to brown solid [2]

LogD at pH 7.4 (experimental) 3.7 [3]

pKa (estimated)
~6 (imidazo[1,2-a]pyridine

group)
[3]

Solubility
Seco-DUBA hydrochloride exhibits solubility in organic solvents, with detailed information

available for Dimethyl Sulfoxide (DMSO). This information is critical for the preparation of stock

solutions for in vitro and in vivo studies.

Solvent Solubility Notes Source

DMSO
80.00 mg/mL (151.81

mM)

Sonication is

recommended.
[4]

In Vivo Formulation 1 1 mg/mL (Suspension)

10% DMSO, 40%

PEG300, 5%

Tween80, 45% Saline

[1]

In Vivo Formulation 2 1 mg/mL (Suspension)

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

[1]
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Mechanism of Action: Conversion to DUBA and DNA
Alkylation
Seco-DUBA's cytotoxic effect is contingent upon its conversion to the active form, DUBA,

through a process of spirocyclization. This conversion is believed to occur spontaneously once

the linker of an antibody-drug conjugate is cleaved within the target cell.[3] DUBA then exerts

its potent anticancer activity by alkylating DNA, leading to DNA damage and subsequent cell

death.[1][2]
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Caption: Mechanism of Seco-DUBA activation and action.
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Stability Profile
The stability of Seco-DUBA hydrochloride is a critical consideration for its storage,

formulation, and therapeutic application. While comprehensive forced degradation studies are

not publicly available, information on its stability in biological matrices and recommended

storage conditions provides valuable guidance.

In Vivo and Plasma Stability
Pharmacokinetic studies in Wistar rats have shown that Seco-DUBA is rapidly converted to its

active form, DUBA, almost instantaneously upon intravenous administration.[1][3] This rapid

conversion is a key feature of its prodrug design. The active form, DUBA, exhibits limited

stability in plasma across different species, with hydrolysis of the amide bond being a primary

degradation pathway.[3] This degradation leads to the formation of less potent DNA-alkylating

and DNA-binding units, effectively acting as a detoxification route.[3]

Species DUBA Half-life in Plasma

Mouse (Balb/c) 5.3 hours

Rat (Wistar) 0.6 hours

Monkey (Cynomolgus) 1.6 hours

Human 1.0 hour

Data from in vitro incubation of DUBA at 5 nM in plasma.[3]

Storage and Handling
For long-term storage, Seco-DUBA hydrochloride should be kept in a sealed container under

a nitrogen atmosphere to prevent degradation from moisture and oxidation.
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Condition Duration Notes Source

-20°C 3 years (powder) - [4]

-20°C 1 month (in solvent) Stored under nitrogen. [1]

-80°C 1 year (in solvent) - [4]

-80°C
6 months (stock

solution)
Stored under nitrogen. [1]

Experimental Protocols
Detailed, step-by-step protocols for the synthesis and analysis of Seco-DUBA hydrochloride
are essential for researchers. The following sections provide methodologies based on available

literature.

Synthesis of Seco-DUBA Hydrochloride
The synthesis of Seco-DUBA involves the coupling of a DNA-alkylating unit and a DNA-binding

moiety, followed by deprotection steps to yield the final compound as its hydrochloride salt.[3]

Synthesis Pathway

DNA-Alkylating Unit
(Intermediate 15)

Removal of Boc
Protective Group

DNA-Binding Moiety
(Intermediate 22)

EDC-mediated
Coupling Coupled Intermediate (24) Final Deprotection Steps Seco-DUBA Hydrochloride

Click to download full resolution via product page

Caption: General workflow for the synthesis of Seco-DUBA HCl.

Detailed Protocol:
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Synthesis of DNA-Alkylating Unit (15): The synthesis of the DNA-alkylating unit is a multi-

step process starting from o-tolualdehyde and dimethyl succinate, as detailed in the

literature.[3]

Synthesis of DNA-Binding Moiety (22): The DNA-binding moiety is prepared via a

Chichibabin cyclization reaction between ethyl bromopyruvate and 5-nitropyridin-2-amine,

followed by reduction and subsequent reaction steps.[3]

Coupling Reaction: The tert-butoxycarbonyl (Boc) protective group is removed from the

DNA-alkylating unit (15) under acidic conditions. The resulting amine is then coupled with the

DNA-binding moiety (22) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a

coupling agent in a suitable solvent like dimethylacetamide (DMA).[3]

Final Deprotection: The resulting coupled product (24) undergoes two consecutive

deprotection steps to remove any remaining protecting groups, affording Seco-DUBA.[3]

Salt Formation: The final compound is treated with hydrochloric acid in a suitable solvent

such as a mixture of 1,4-dioxane and water to yield Seco-DUBA as its hydrochloride salt.[3]

Purification: The crude product is purified using chromatographic techniques, such as

column chromatography on silica gel, to obtain the final product with high purity.

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability. The following is a

representative protocol for evaluating the cytotoxicity of Seco-DUBA hydrochloride.
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MTT Cytotoxicity Assay
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96-well plate

Add serial dilutions of
Seco-DUBA HCl

Incubate for 144 hours

Add MTT reagent

Incubate for 3-4 hours

Add solubilization solution
(e.g., DMSO)

Read absorbance at 570 nm

Calculate IC50 value
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Caption: Workflow for a typical MTT cytotoxicity assay.
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Detailed Protocol:

Cell Seeding: Seed human cancer cell lines (e.g., SK-BR-3, SK-OV-3, SW620) in a 96-well

plate at an appropriate density and allow them to adhere overnight.[3]

Compound Preparation: Prepare a stock solution of Seco-DUBA hydrochloride in DMSO.

Perform serial dilutions in cell culture medium to achieve the desired final concentrations

(e.g., ranging from 0.0001 pM to 0.01 nM).[4]

Treatment: Remove the overnight culture medium from the cells and add the medium

containing the various concentrations of Seco-DUBA hydrochloride. Include appropriate

controls (vehicle control, untreated cells).

Incubation: Incubate the plates for 144 hours at 37°C in a humidified incubator with 5% CO2.

[4]

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to

each well and incubate for an additional 3-4 hours.

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization

solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control. Determine the IC50 value (the concentration of the compound that inhibits

cell growth by 50%) by plotting the cell viability against the log of the compound

concentration and fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study
The following protocol outlines a representative pharmacokinetic study in rats to evaluate the in

vivo behavior of Seco-DUBA hydrochloride.

Detailed Protocol:

Animal Model: Use male Wistar rats.[3]
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Formulation: Prepare a formulation of Seco-DUBA hydrochloride for intravenous

administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

Dosing: Administer a single intravenous dose of Seco-DUBA hydrochloride (e.g., 89

μg/kg).[3][4]

Blood Sampling: Collect blood samples at predetermined time points post-dosing.

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until

analysis.

Bioanalysis: Analyze the plasma samples for the concentrations of Seco-DUBA and its active

metabolite, DUBA, using a validated bioanalytical method, such as LC-MS/MS.

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key

pharmacokinetic parameters, including clearance, volume of distribution, and half-life, using

non-compartmental analysis.

Conclusion
Seco-DUBA hydrochloride is a critical component in the development of next-generation

antibody-drug conjugates. Its function as a prodrug, rapidly converting to the potent DNA

alkylator DUBA in vivo, is a key aspect of its design. This technical guide has summarized the

available information on its chemical properties, stability, and relevant experimental protocols. A

comprehensive understanding of these characteristics is essential for the effective design,

formulation, and preclinical evaluation of ADCs utilizing this powerful cytotoxic agent. Further

research to fully characterize its stability under various stress conditions would be beneficial for

optimizing its use in clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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